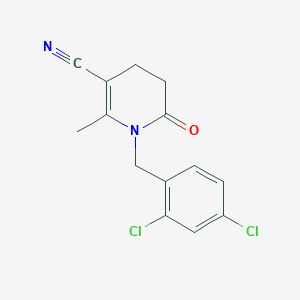

1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

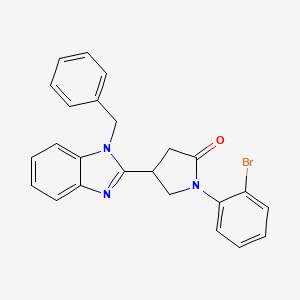

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

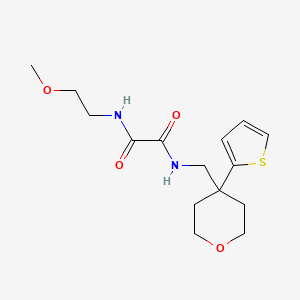

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography . The orientation of the dichlorobenzyl ring with respect to the planar group in the molecule could be an important feature of its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, the dichlorobenzyl group might undergo reactions with nucleophiles, and the pyridine ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, NMR, UV-Vis, etc.) .Scientific Research Applications

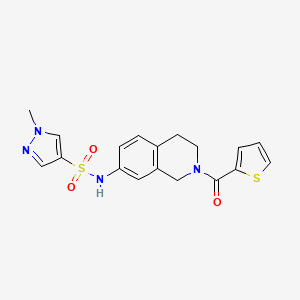

Heterocyclic Compounds in Medicinal Chemistry

- Heterocyclic compounds, especially those containing a pyridine ring, similar to the core structure of the compound , are significant in medicinal chemistry. They are known for their binding efficacy with various enzymes and receptors due to their structural features, including nitrogen atoms similar to pyridine types. This allows for a variety of weak interactions within biological systems, leading to diverse bioactivities. The research on 1,3,4-oxadiazole-based derivatives, for example, highlights the therapeutic potential across a range of medical applications such as anticancer, antifungal, antibacterial, and antiviral treatments (Verma et al., 2019).

Environmental Behavior and Degradation

- Understanding the environmental behavior and degradation mechanisms of complex organic compounds is crucial for assessing their environmental impact and designing strategies for their removal or safe use. For instance, the sorption behaviors of herbicides, including those related to phenoxy acids, offer insights into how structurally similar compounds might interact with soil and aquatic environments. This knowledge is essential for predicting the fate of chemical compounds in the environment and for developing effective decontamination strategies (Werner et al., 2012).

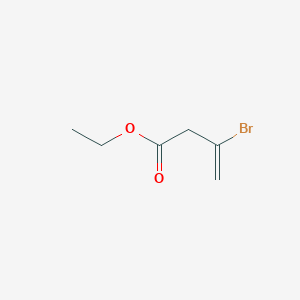

Catalysis and Synthesis

- The application of hybrid catalysts in synthesizing heterocyclic compounds highlights the importance of these materials in pharmaceutical and medicinal industries. Such research underscores the role of catalysts in facilitating the synthesis of complex organic molecules, potentially including the synthesis of compounds similar to 1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. Hybrid catalysts, combining the benefits of different catalytic materials, are crucial for developing efficient, cost-effective, and environmentally friendly synthetic routes (Parmar et al., 2023).

Mechanism of Action

Target of Action

It is known that the compound has a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .

Mode of Action

The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .

Biochemical Pathways

It is known that the compound has a broad-spectrum antiseptic effect, suggesting that it may interfere with multiple biochemical pathways in bacteria and viruses .

Pharmacokinetics

It is known that the compound is commonly used in throat lozenges, suggesting that it is likely to be rapidly absorbed in the mouth and throat .

Result of Action

The compound has been found to have a direct virucidal effect on certain viruses, including respiratory syncytial virus and SARS-CoV . It is also able to kill bacteria associated with mouth and throat infections .

Action Environment

The action of 1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can be influenced by environmental factors. For example, a low-pH environment, such as that found in a throat lozenge, has been found to enhance the compound’s antiviral activity .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-9-10(7-17)3-5-14(19)18(9)8-11-2-4-12(15)6-13(11)16/h2,4,6H,3,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZDBVJWORRVFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(=O)N1CC2=C(C=C(C=C2)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Chloro-3-ethylimidazol-4-yl)methyl]-N-(thiophen-3-ylmethyl)prop-2-enamide](/img/structure/B2821764.png)

![3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2821766.png)

![13-fluoro-5-(7-methoxy-1-benzofuran-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2821767.png)

![Methyl 3-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2821769.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2821772.png)

![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylacetamide](/img/structure/B2821773.png)

![BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE](/img/structure/B2821774.png)

![4-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2821777.png)

![N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2821781.png)